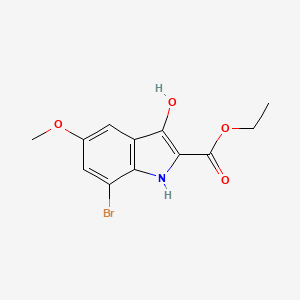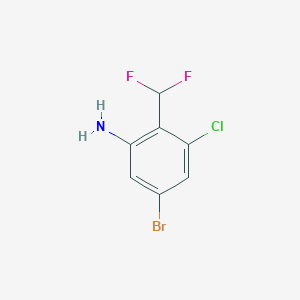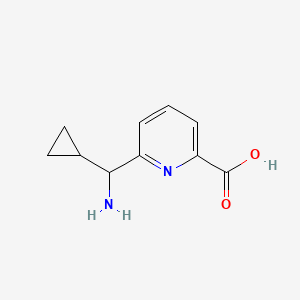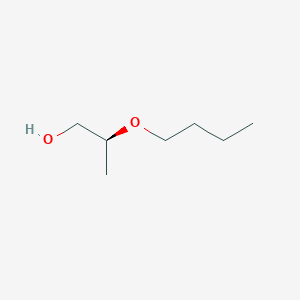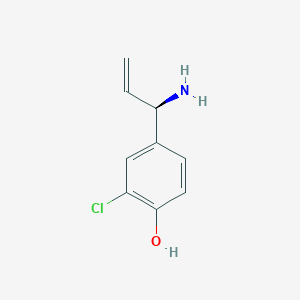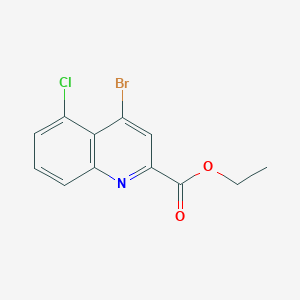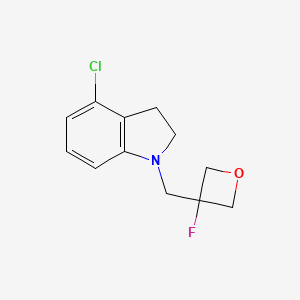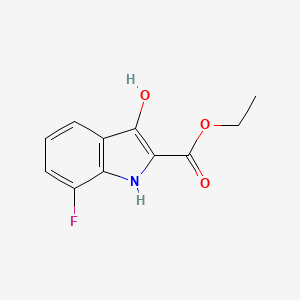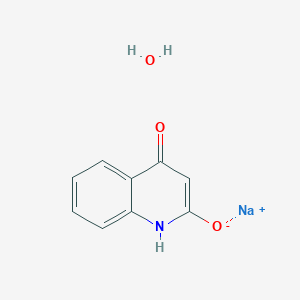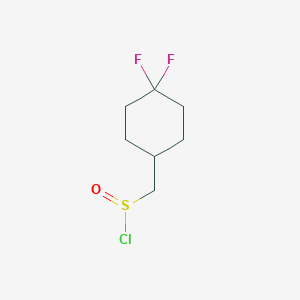![molecular formula C12H13NO2 B12970481 (E)-5-(Hydroxyimino)-3-methyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one](/img/structure/B12970481.png)
(E)-5-(Hydroxyimino)-3-methyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-(Hydroxyimino)-3-methyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one is a chemical compound with a unique structure that includes a hydroxyimino group and a benzoannulene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(Hydroxyimino)-3-methyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one typically involves the following steps:
Formation of the Benzoannulene Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxyimino Group: This step involves the reaction of the benzoannulene core with hydroxylamine or its derivatives under controlled conditions to introduce the hydroxyimino group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-5-(Hydroxyimino)-3-methyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form oxime derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the hydroxyimino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxime derivatives, amine derivatives, and substituted benzoannulene compounds.
Wissenschaftliche Forschungsanwendungen
(E)-5-(Hydroxyimino)-3-methyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (E)-5-(Hydroxyimino)-3-methyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzoannulene core can interact with hydrophobic regions of proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxyindoleacetic acid: A metabolite of serotonin with a similar hydroxyimino group.
Sulfur compounds: Compounds with similar structural features and reactivity.
Uniqueness
(E)-5-(Hydroxyimino)-3-methyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one is unique due to its specific combination of a hydroxyimino group and a benzoannulene core, which imparts distinct chemical and biological properties.
annulen-6-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C12H13NO2 |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
(5E)-5-hydroxyimino-3-methyl-8,9-dihydro-7H-benzo[7]annulen-6-one |
InChI |
InChI=1S/C12H13NO2/c1-8-5-6-9-3-2-4-11(14)12(13-15)10(9)7-8/h5-7,15H,2-4H2,1H3/b13-12+ |
InChI-Schlüssel |
MVMFJMDWFWZXJX-OUKQBFOZSA-N |
Isomerische SMILES |
CC1=CC\2=C(CCCC(=O)/C2=N/O)C=C1 |
Kanonische SMILES |
CC1=CC2=C(CCCC(=O)C2=NO)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



